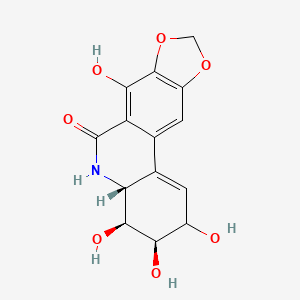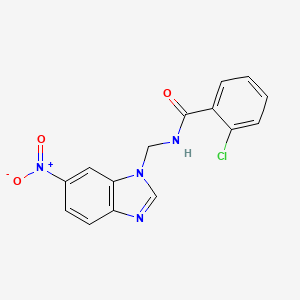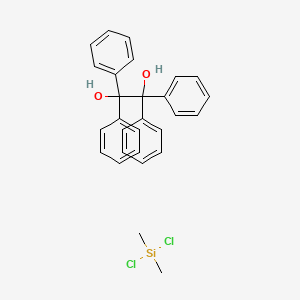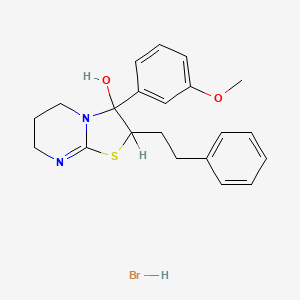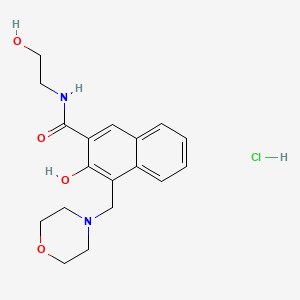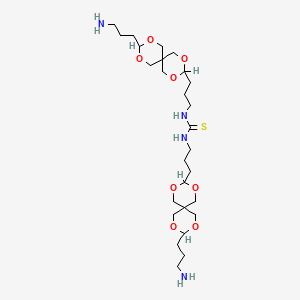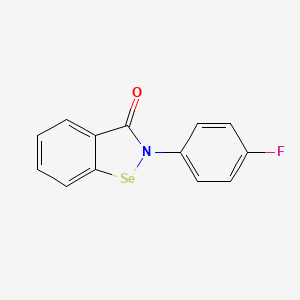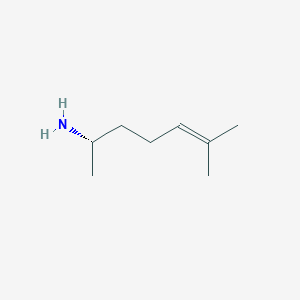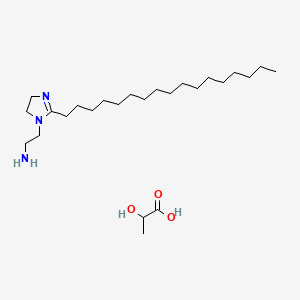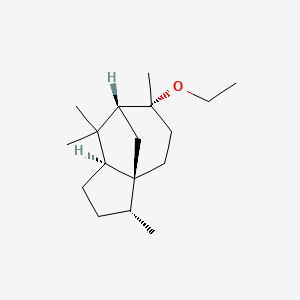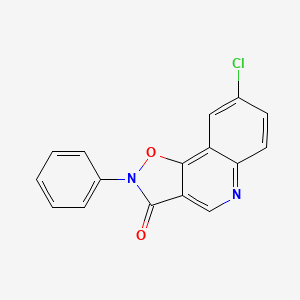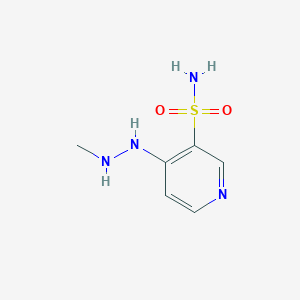
4-(Methylhydrazino)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE (4M2X6L47KB) is a chemical substance with the molecular formula C6H10N4O2S and a molecular weight of 202.24 g/mol It is characterized by the presence of a pyridine ring substituted with a methylhydrazinyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE typically involves the reaction of 4-chloropyridine-3-sulfonamide with methylhydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4- (2-METHYLHYDRAZINYL)PYRIDINE-2-SULFONAMIDE
- 4- (2-METHYLHYDRAZINYL)PYRIDINE-4-SULFONAMIDE
- 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the methylhydrazinyl and sulfonamide groups allows for versatile chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
1229666-35-6 |
|---|---|
Molecular Formula |
C6H10N4O2S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
4-(2-methylhydrazinyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H10N4O2S/c1-8-10-5-2-3-9-4-6(5)13(7,11)12/h2-4,8H,1H3,(H,9,10)(H2,7,11,12) |
InChI Key |
CKTSHDQZQGLANI-UHFFFAOYSA-N |
Canonical SMILES |
CNNC1=C(C=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


